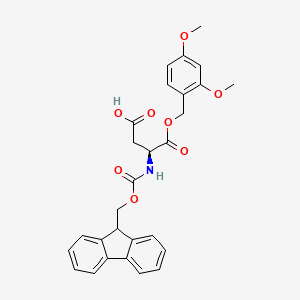

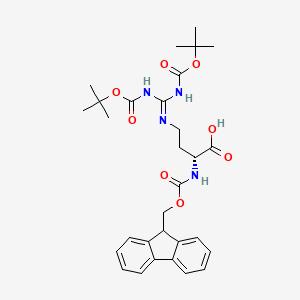

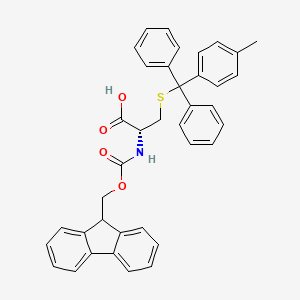

![molecular formula C18H17NO4 B613610 Fmoc-[D]Ala-OH CAS No. 225101-69-9](/img/structure/B613610.png)

Fmoc-[D]Ala-OH

Descripción general

Descripción

Fmoc-[D]Ala-OH is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is a versatile reagent used in Fmoc solid-phase peptide synthesis .

Synthesis Analysis

This compound is used in the synthesis of various peptides. A study demonstrated the ability to control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) namely, Alanine, Valine, Leucine, Isoleucine, and Proline .Molecular Structure Analysis

The empirical formula of this compound is C18H17NO4 . The molecular weight is 311.33 . The structure of this compound can be represented by the SMILES stringCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis

This compound is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Physical and Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a melting point of 147-153 °C (lit.) . It is soluble in water .Aplicaciones Científicas De Investigación

Formación de Hidrogel

“Fmoc-[D]Ala-OH” se utiliza en la síntesis de hidrogeles basados en péptidos (PHG), que son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas {svg_1}. Estos hidrogeles se utilizan como herramientas de administración de fármacos y diagnóstico para la obtención de imágenes {svg_2}. El grupo Fmoc contribuye a las propiedades de autoensamblaje y gelificación de estos péptidos {svg_3}.

Ingeniería Tisular

Los hidrogeles formados por derivados de “this compound” se pueden utilizar en ingeniería tisular {svg_4}. Por ejemplo, el hidrogel Fmoc-K3, que es más rígido, apoya la adhesión celular, la supervivencia y la duplicación, lo que lo convierte en un material potencial para la ingeniería tisular {svg_5}.

Celdas Solares de Perovskita

“this compound” se ha utilizado en la pasivación de la interfaz de las células solares de perovskita {svg_6}. Esta estrategia reduce la impureza de PbI2, prolonga la vida útil del portador, mejora la luminiscencia de las películas de perovskita y disminuye la densidad del estado de defectos en la superficie de la película de perovskita {svg_7}. Como resultado, mejora la eficiencia de conversión de potencia de las células solares {svg_8}.

Síntesis de Triazolopéptidos y Azapeptidos

“this compound” se utiliza como bloque de construcción en la preparación de triazolopéptidos y azapeptidos {svg_9} {svg_10}. Estos péptidos tienen diversas aplicaciones en química medicinal debido a su resistencia a las enzimas proteolíticas.

Síntesis de Péptidos de Porfirina Bis-Catiónicos

“this compound” se utiliza en la síntesis de péptidos de porfirina bis-catiónicos mediante la síntesis en fase sólida estándar de Fmoc {svg_11} {svg_12}. Estos péptidos tienen aplicaciones potenciales en terapia fotodinámica para el tratamiento del cáncer.

Transformación de Adctos de Mannich en Amidas α-Halogenadas

“this compound” se utiliza para transformar los adctos de Mannich en amidas α-halogenadas sin sufrir aziridinación {svg_13} {svg_14}. Esta transformación es útil en síntesis orgánica.

Mecanismo De Acción

Target of Action

Fmoc-[D]Ala-OH, also known as Fmoc-[D4]Ala-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protecting group for the amine at the N-terminus . This allows for the stepwise elongation of peptide chains .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with minimal side reactions . By protecting the amine group during synthesis, this compound allows for the precise assembly of amino acids into peptides .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The stability of this compound is also dependent on proper storage conditions, with a recommended storage temperature of 2-8°C .

Safety and Hazards

Direcciones Futuras

Fmoc-[D]Ala-OH is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Relevant Papers A paper titled “Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids” discusses the self-assembly of Fmoc protected single amino acids . Another paper titled “Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase” provides insights into the reaction process of Fmoc-D-Ala-OH .

Análisis Bioquímico

Biochemical Properties

Fmoc-[D]Ala-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is largely determined by the Fmoc group, which can be removed under specific conditions to allow the alanine residue to be incorporated into the growing peptide chain .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the nature of the peptides being synthesized .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in peptide synthesis. The Fmoc group serves as a protective group that can be selectively removed to allow the alanine residue to be incorporated into a peptide chain. This process can involve binding interactions with enzymes involved in peptide synthesis, potential inhibition or activation of these enzymes, and changes in gene expression related to peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Fmoc group is sensitive to certain conditions and can be removed to allow for peptide synthesis. Any long-term effects on cellular function would likely be related to the specific peptides that are synthesized using this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal allows the alanine residue to be incorporated into a peptide chain .

Propiedades

IUPAC Name |

(2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-UAMNTACQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

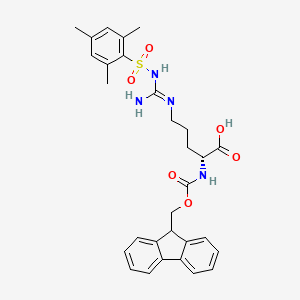

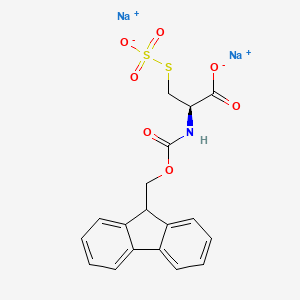

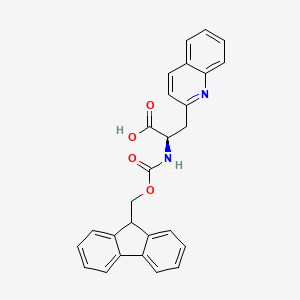

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)